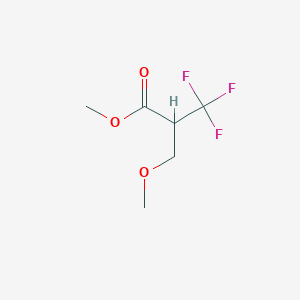

Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate

Description

Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate is a fluorinated ester characterized by a trifluoromethyl group and a methoxymethyl substituent on the α-carbon of the propanoate backbone. The compound is likely synthesized via alkylation or esterification reactions, similar to protocols described for other trifluoromethylated esters (e.g., using DIPEA and LiCl in THF, as in ). Its applications may include serving as an intermediate in pharmaceuticals or agrochemicals, given the prevalence of fluorinated esters in bioactive molecule synthesis .

Properties

IUPAC Name |

methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O3/c1-11-3-4(5(10)12-2)6(7,8)9/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTALKIZNEWWMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407331 | |

| Record name | Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-88-6 | |

| Record name | Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate can be synthesized through several methods. One common approach involves the reaction of 3-hydroxy-2-trifluoromethylpropanoic acid with methanol in the presence of a catalyst. The reaction typically requires controlled temperatures and specific reaction times to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. These processes utilize advanced equipment to maintain precise reaction conditions, ensuring consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to produce alcohols.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications, particularly in scientific research, including case studies and data tables to support the findings.

Synthetic Chemistry

This compound is utilized as an intermediate in the synthesis of various fluorinated compounds. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting molecules, making them suitable for pharmaceutical applications.

Pharmaceutical Development

This compound has been investigated for its potential use in developing new pharmaceuticals. The trifluoromethyl moiety is known to improve the biological activity of drugs by enhancing their binding affinity to biological targets.

Agricultural Chemistry

Research indicates that this compound exhibits herbicidal properties. Studies have shown its effectiveness in controlling specific weed species, making it a candidate for developing new herbicides.

Material Science

The compound's unique properties allow it to be used in creating advanced materials with specific thermal and mechanical characteristics. Its incorporation into polymers can enhance material performance under various conditions.

Case Study 1: Antimicrobial Activity

A notable study evaluated the antimicrobial effects of this compound against Staphylococcus aureus strains, particularly methicillin-resistant strains (MRSA). The results indicated that the compound exhibited significant antibacterial activity, suggesting its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Herbicidal Efficacy

In agricultural research, the compound was tested for its herbicidal activity against common weeds. Field trials demonstrated effective control over target species with minimal impact on non-target flora, indicating its potential for safe agricultural use .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Effectiveness (IC50) |

|---|---|---|

| This compound | Antibacterial | 15 µg/mL |

| Methyl 4-chloro-2-(methoxymethyl)propanoate | Antibacterial | 30 µg/mL |

| Methyl benzoate | Herbicidal | Not effective |

Table 2: Herbicidal Efficacy Results

| Weed Species | Treatment Concentration (g/L) | Control (%) |

|---|---|---|

| Amaranthus retroflexus | 0.5 | 85 |

| Chenopodium album | 0.5 | 90 |

| Setaria viridis | 0.5 | 80 |

Mechanism of Action

The mechanism by which methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug development, as it can modulate the activity of specific enzymes and receptors .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate with four analogous compounds:

Reactivity and Stability

- Electron-Withdrawing Effects : The trifluoromethyl group (-CF₃) in all compounds enhances electrophilicity at the ester carbonyl, facilitating nucleophilic attacks. However, the methoxymethyl group (-CH₂OCH₃) in the target compound is less electron-withdrawing than the -CF₃ group in , resulting in slower hydrolysis rates .

- Functional Group Stability: The phenylimino group in introduces instability under acidic or oxidative conditions, unlike the ether-linked methoxymethyl group in the target compound .

Research Findings and Trends

- Spectroscopic Data : The target compound’s IR spectrum would show a strong ester carbonyl peak (~1750 cm⁻¹), similar to ’s analog. Its ¹⁹F NMR would display a singlet for the -CF₃ group (δ ~-73 ppm, as in ) .

- Thermal Properties : The boiling point of the target compound is expected to be lower than ’s sulfur-containing analog (235°C) due to reduced polarity .

- Safety and Handling : Like ’s compound, the target ester may require precautions (e.g., irritation warnings) due to fluorinated groups and ester reactivity .

Biological Activity

Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate is a fluorinated compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological properties, including antiviral and antimicrobial activities, as well as its interactions with various biological systems.

Chemical Structure and Properties

This compound is characterized by the presence of three fluorine atoms attached to a propanoate backbone, which contributes to its unique chemical reactivity. The methoxymethyl group enhances its solubility and may influence its interaction with biological targets.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, a patent (US8921341B2) describes the compound's potential as part of antiviral therapies. The study emphasizes the compound's ability to inhibit viral replication through mechanisms that may involve interference with viral entry or replication processes in host cells .

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. A comparative analysis of its activity against common pathogens has shown promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

| Enterococcus faecalis | 40 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The fluorinated structure may enhance the compound's ability to disrupt bacterial membranes, leading to cell lysis.

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism or viral replication.

- Interaction with Nucleic Acids : Preliminary studies suggest that it may bind to nucleic acids, thereby inhibiting replication processes.

Case Studies

A notable case study involved the evaluation of the compound's effects on Staphylococcus aureus, particularly methicillin-resistant strains (MRSA). The study found that treatment with this compound resulted in a significant reduction in bacterial load in vitro and in animal models. This underscores the potential for therapeutic applications in treating resistant infections .

Q & A

Q. What stopped-flow techniques analyze the kinetics of its reactions with Grignard reagents?

- Methodological Answer : Rapid mixing of the ester with RMgX in THF at –78°C, followed by UV-Vis monitoring (220–300 nm) of intermediates. Pseudo-first-order kinetics are applied, and activation parameters (ΔH‡, ΔS‡) are derived from Arrhenius plots. Competing pathways (e.g., ketone vs. alcohol formation) are resolved using NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.